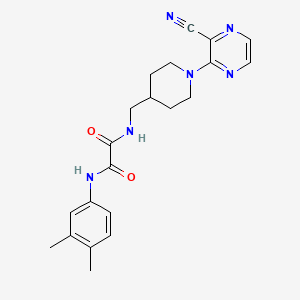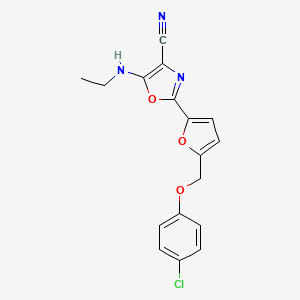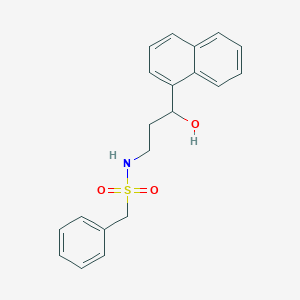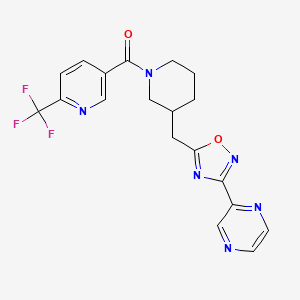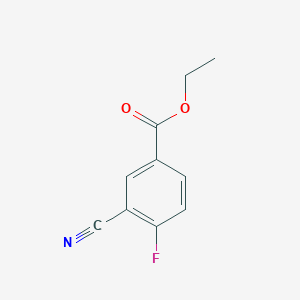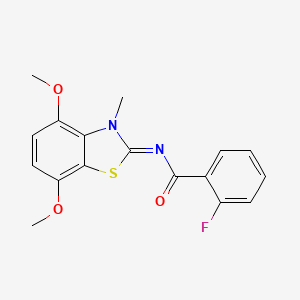![molecular formula C20H25N3O5S B2751782 4-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine CAS No. 2034473-78-2](/img/structure/B2751782.png)
4-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine” is a complex organic molecule. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, four bidentate heterocyclic Schiff base ligands and their sixteen Co (II), Ni (II), Cu (II), and Zn (II) metal complexes were derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde . Another study reported the synthesis of novel 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3] oxazine analogues through a two-step synthetic protocol .Molecular Structure Analysis
The molecular structure of this compound can be elucidated using various analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- A New Synthetic Route to Compounds with Muscarinic M2-Receptor Affinity : Research has developed a synthetic route for compounds similar in structure to the queried chemical, highlighting their potential in targeting muscarinic M2 receptors. This methodology allows for modifications of various molecular components, demonstrating versatility in drug development (Holzgrabe & Heller, 2003).
Crystallography and Molecular Conformation
- Crystal Structure Studies : Studies on related compounds have provided insights into their molecular conformation, showcasing the potential of such molecules in understanding receptor interactions and designing targeted therapies (Kumar et al., 2012).
Biological Activity and Pharmacological Potential
- Anticancer and Antimicrobial Evaluation : Novel substituted dihydropyrimidines, structurally related to the queried compound, have been synthesized and evaluated for their anticancer and antimicrobial activities. This research suggests potential therapeutic applications for similar compounds (Rana et al., 2014).
Medicinal Chemistry and Drug Discovery
- Development of A2B Adenosine Receptor Antagonists : A study on pyrrolopyrimidinyl benzenesulfonamides, which are structurally akin to the queried chemical, has led to the discovery of potent A2B adenosine receptor antagonists, indicating the significance of such molecules in the development of new therapeutic agents (Esteve et al., 2006).
Exploration of Anti-HIV Properties
- Synthesis and Anti-HIV Activity Evaluation : Compounds structurally related to the queried molecule have been synthesized and evaluated for their anti-HIV activity, highlighting the potential role of such chemicals in combating HIV (Selvam et al., 2001).
Green Chemistry in Synthesis
- Green Metric Evaluation in Chemical Synthesis : The synthesis of related compounds has been optimized using green chemistry principles, emphasizing the importance of environmentally friendly approaches in chemical manufacturing processes (Gilbile et al., 2017).
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential biological activities, given the significant activities observed for similar compounds. This could include more extensive in vitro and in vivo testing, as well as investigation into potential therapeutic applications .
Mecanismo De Acción
Target of Action
It is known that similar compounds have shown significant antioxidant, antimicrobial, and anti-inflammatory activities .
Mode of Action
The exact mode of action of this compound is currently unknown. It is suggested that the compound’s antimicrobial and anti-inflammatory activities may be due to its dependency on electron donating and electron withdrawing groups .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways related to antioxidant, antimicrobial, and anti-inflammatory responses .
Result of Action
The compound has shown significant antioxidant activity, as well as excellent antimicrobial and anti-inflammatory activities .
Propiedades
IUPAC Name |
4-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperidin-4-yl]oxy-2,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-14-12-20(22-15(2)21-14)28-16-6-8-23(9-7-16)29(24,25)17-4-5-18-19(13-17)27-11-3-10-26-18/h4-5,12-13,16H,3,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFVWQFZRGCKMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

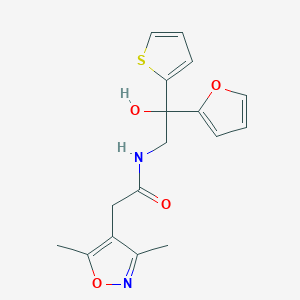
![3-fluoro-4-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2751702.png)

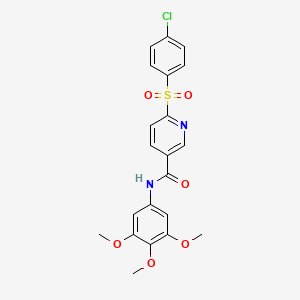
![Methyl (E)-4-[[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2751706.png)
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2751708.png)
